REACTION_CXSMILES
|
C[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.[NH2:11][CH:12]([CH3:16])[C:13]([NH2:15])=O.N1C=CC=CC=1.Cl.C(N=C=NCCCN(C)C)C>>[C:13]([CH:12]([NH:11][C:5](=[O:7])[C:4]1[CH:3]=[CH:2][N:10]=[CH:9][CH:8]=1)[CH3:16])#[N:15] |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=CN1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)N)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated, to the residue
|
Type
|
ADDITION
|
Details
|
was added 10% methanol/DCM (80 mL)
|
Type
|
CUSTOM
|
Details
|
The white precipitate was collected
|
Type
|
CUSTOM
|
Details
|
the residue was purified by CombiFlash
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)NC(C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |